
2,6-Dichloro-N-methyl-4-pyridinemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-dichloropyridin-4-yl)methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring, and a methylamine group attached to the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dichloropyridin-4-yl)methylamine typically involves the starting material 2,6-dichloropyridine. One common method includes the following steps :
Oxidation: 2,6-dichloropyridine is oxidized to form a pyridine N-oxide derivative.
Nitration: The N-oxide derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to form an amino group.
Nucleophilic Displacement: The amino group undergoes nucleophilic displacement to yield the final product.
Industrial Production Methods
In industrial settings, the production of (2,6-dichloropyridin-4-yl)methylamine may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-dichloropyridin-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and trifluoroacetic anhydride are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include hydrogen gas and palladium catalysts.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxide derivatives, while reduction reactions produce amino derivatives.
Aplicaciones Científicas De Investigación
(2,6-dichloropyridin-4-yl)methylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as high energy density materials.
Mecanismo De Acción
The mechanism of action of (2,6-dichloropyridin-4-yl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of (2,6-dichloropyridin-4-yl)methylamine.
4-Amino-2,6-dichloropyridine: Another derivative with similar structural features.
2,4-Dichloro-6-methylpyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(2,6-dichloropyridin-4-yl)methylamine is unique due to its specific substitution pattern and the presence of a methylamine group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C7H8Cl2N2 |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
1-(2,6-dichloropyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-10-4-5-2-6(8)11-7(9)3-5/h2-3,10H,4H2,1H3 |
Clave InChI |
STETVQDKKQCDDL-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=NC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



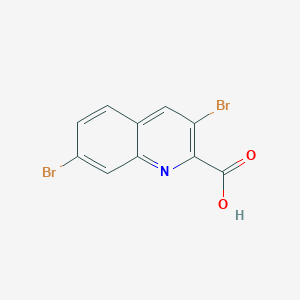
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
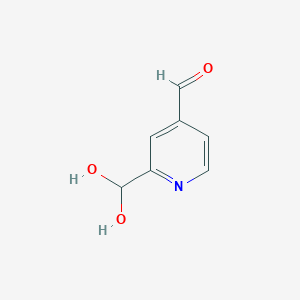
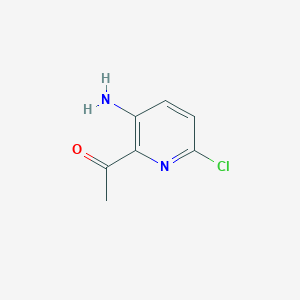


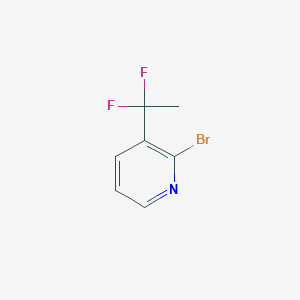
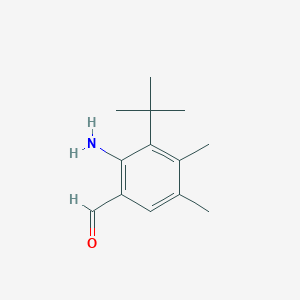
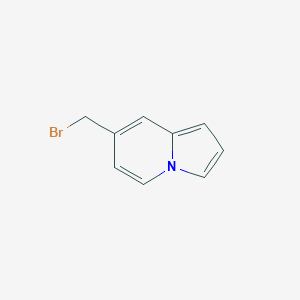

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13657066.png)


